molecular formula C17H22I3N3O8 B13722587 Iopamidol-d3

Iopamidol-d3

Cat. No.: B13722587
M. Wt: 780.1 g/mol
InChI Key: XQZXYNRDCRIARQ-FYFSCIFKSA-N
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Description

Iopamidol-d3 is a useful research compound. Its molecular formula is C17H22I3N3O8 and its molecular weight is 780.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H22I3N3O8

Molecular Weight

780.1 g/mol

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3

InChI Key

XQZXYNRDCRIARQ-FYFSCIFKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Iopamidol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol-d3 is the deuterated form of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent for radiological examinations. The introduction of deuterium atoms into the molecular structure of Iopamidol creates a stable, isotopically labeled version that serves as an invaluable internal standard for pharmacokinetic and metabolic studies. Its use in conjunction with techniques like mass spectrometry allows for precise quantification of the parent drug, Iopamidol, in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Properties and Structure

This compound is structurally analogous to Iopamidol, with three deuterium atoms replacing three hydrogen atoms on the N-acyl side chain. This substitution results in a minimal change in its physicochemical properties while providing a distinct mass difference for analytical separation.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Chemical Name N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide[1]
Synonyms This compound, Iopamiro-d3, Isovue-d3[2]
CAS Number 1217831-76-9[1]
Molecular Formula C₁₇H₁₉D₃I₃N₃O₈[1]
Molecular Weight 780.10 g/mol [1]
Isotopic Purity ≥ 97%
Chemical Structure

The core structure of this compound consists of a tri-iodinated benzene ring, which is responsible for its radiopaque properties. The molecule features two identical N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl) side chains and a deuterated (S)-2-hydroxypropanamido group. The presence of multiple hydroxyl groups contributes to its high water solubility and low osmolality, which are crucial for its clinical application as a contrast agent.

Caption: Chemical Structure of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established procedures for Iopamidol and are adapted for its deuterated analog.

Synthesis

While the specific, proprietary details for the synthesis of this compound are not publicly available, a plausible synthetic route involves the acylation of 5-amino-2,4,6-triiodoisophthaloyl dichloride with (S)-2-hydroxypropionic acid-d3, followed by amidation with 2-amino-1,3-propanediol. The deuterated precursor, (S)-2-hydroxypropionic acid-d3, can be prepared using standard deuteration techniques.

A general representation of the final amidation step is as follows:

Synthesis_Workflow start 5-((S)-2-hydroxypropanamido-d3)-2,4,6-triiodoisophthaloyl dichloride product This compound start->product Amidation reagent 2-amino-1,3-propanediol reagent->product

Caption: Final Step in the Plausible Synthesis of this compound.

Purification

Purification of this compound is critical to remove impurities and achieve the high purity required for its use as an internal standard. A multi-step purification process is typically employed.

  • Crystallization: The crude product is often purified by crystallization from a suitable solvent system, such as a mixture of water and a lower alcohol (e.g., ethanol or isopropanol).

  • Ion Exchange Chromatography: To remove ionic impurities, the solution of this compound is passed through a series of cation and anion exchange resins.

  • Adsorbent Resin Treatment: Non-ionic impurities can be removed by passing the solution through a column containing a non-ionic polymeric adsorbent resin.

Analytical Methodologies

A suite of analytical techniques is used to confirm the structure, purity, and identity of this compound.

HPLC is a primary method for assessing the purity of this compound and separating it from its non-deuterated counterpart and other related impurities.

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile
Detector UV at 240 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of this compound and for its quantification in biological samples.

Table 3: Typical Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole or Time-of-Flight (TOF)
Monitored Transitions (MRM) Precursor ion (m/z) → Product ion (m/z)

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the positions of the deuterium atoms.

Table 4: Typical NMR Parameters

Parameter¹H NMR¹³C NMR
Solvent D₂O or DMSO-d₆D₂O or DMSO-d₆
Frequency ≥ 400 MHz≥ 100 MHz
Reference TMS or residual solvent peakTMS or solvent peak

Analytical Workflow for Quality Control

The quality control of this compound ensures its suitability as an internal standard. A typical analytical workflow integrates multiple techniques to provide a comprehensive characterization of the compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final Final Product synthesis Crude this compound purification Purified this compound synthesis->purification Crystallization, Ion Exchange, Adsorbent Resin hplc Purity Assessment (HPLC) purification->hplc ms Identity & MW Confirmation (MS) purification->ms nmr Structural Elucidation (NMR) purification->nmr final_product Qualified this compound Internal Standard hplc->final_product ms->final_product nmr->final_product

Caption: General Analytical Workflow for this compound Quality Control.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals working with the contrast agent Iopamidol. Its well-defined chemical properties and structure, combined with robust analytical methodologies for its characterization, ensure its reliability as an internal standard. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.

References

The Stability of Iopamidol-d3: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical stability of Iopamidol-d3, a deuterated analog of the widely used non-ionic X-ray contrast agent, Iopamidol. While specific stability data for the deuterated form is limited, this document leverages the extensive research on Iopamidol to provide a robust framework for understanding its stability profile. The minor structural difference due to deuterium labeling is not expected to significantly alter the compound's chemical behavior.

Core Physical and Chemical Properties

Understanding the fundamental properties of Iopamidol is crucial for predicting the stability of this compound. These properties influence its solubility, degradation kinetics, and formulation development.

PropertyData for Iopamidol
Molecular Formula C₁₇H₂₂I₃N₃O₈[1]
Molecular Weight 777.1 g/mol [1]
Appearance White crystalline, odorless powder[2]
Solubility Mixes with water and methanol[2]
pKa (25 °C) 10.70[2]
pH (in solution) 6.5 - 7.5

Note: The molecular formula for this compound is C₁₇H₁₉D₃I₃N₃O₈ and the molecular weight is approximately 780.10 g/mol .

Chemical Stability and Degradation Pathways

Iopamidol is a stable molecule under normal storage conditions; however, it can degrade under stress conditions such as exposure to acid, base, oxidation, heat, and light. The primary degradation pathway involves deiodination, the removal of iodine atoms from the tri-iodinated benzene ring.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. These studies involve subjecting the drug substance to harsher conditions than those encountered during routine storage.

Summary of Forced Degradation Conditions and Observations for Iopamidol:

Stress ConditionTypical ProtocolPotential Degradation Products
Acid Hydrolysis Reflux in 1N HCl at 80°C for 48 hours.Deiodinated and hydroxylated derivatives.
Base Hydrolysis Reflux in 1N NaOH at 80°C for 24 hours.Deiodinated and hydroxylated derivatives.
Oxidative Degradation Storage in 30% H₂O₂ at room temperature for 48 hours.Oxidation of side chains.
Thermal Degradation Heating powder at 105°C for 72 hours.Molecular degradation at high temperatures (e.g., 310°C).
Photodegradation Exposure of a solution (1 mg/mL) to UV light (254 nm) for 24 hours.Deiodination and hydroxylation.
Degradation Pathway Visualization

The following diagram illustrates the proposed primary degradation pathway of Iopamidol under stress conditions, leading to the formation of desdiiodo-Iopamidol, a key degradation product.

G Proposed Degradation Pathway of Iopamidol Iopamidol Iopamidol Desdiiodo Desdiiodo-Iopamidol (and other related substances) Iopamidol->Desdiiodo Deiodination & other reactions Stress Stress Conditions (Acid, Base, Light, Heat, Oxidation) Stress->Iopamidol

Proposed degradation pathway of Iopamidol.

Recommended Storage and Handling

To ensure the stability of this compound, adherence to proper storage and handling procedures is critical.

  • Storage Temperature: Store at controlled room temperature, typically 20-25°C (68-77°F). Some sources may recommend storage at -20°C for the solid compound.

  • Protection from Light: Protect from light and secondary X-rays.

  • Container: Store in original, well-sealed, single-use containers.

  • Incompatibilities: Avoid contact with oxidizing agents.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following sections outline typical experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method.

Protocol for Forced Degradation of Iopamidol

This protocol is designed to generate potential degradation products for analytical method development.

  • Acid Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N HCl and reflux at 80°C for 48 hours.

  • Base Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N NaOH and reflux at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve 100 mg of Iopamidol in 10 mL of 30% H₂O₂ and store at room temperature for 48 hours.

  • Thermal Degradation: Place 100 mg of Iopamidol powder in a thermostatically controlled oven at 105°C for 72 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of Iopamidol in water to UV light (254 nm) in a photostability chamber for 24 hours.

  • Sample Preparation for Analysis: After the stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for HPLC analysis.

Workflow for Stability-Indicating Method Development

The development of a validated stability-indicating method is a critical step in assessing drug stability.

G Workflow for Stability-Indicating Method Development cluster_0 Method Development cluster_1 Method Validation Forced_Degradation Perform Forced Degradation Studies HPLC_Development Develop HPLC Method (Column, Mobile Phase, etc.) Forced_Degradation->HPLC_Development Specificity Specificity (Peak Purity) HPLC_Development->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Workflow for stability-indicating method development.
Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the active pharmaceutical ingredient (API) from its degradation products.

Typical HPLC Conditions:

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Gradient of water (A) and methanol (B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 20 µL

Conclusion

While direct stability data for this compound is not extensively available, the comprehensive information on its non-deuterated counterpart, Iopamidol, provides a strong foundation for ensuring its quality and stability. Iopamidol is a chemically stable compound under recommended storage conditions, with deiodination being a primary degradation pathway under stress. By implementing rigorous forced degradation studies and employing validated stability-indicating analytical methods, researchers and drug development professionals can effectively monitor the purity and integrity of this compound throughout the drug development lifecycle.

References

Understanding Iopamidol-d3 Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging.[1] Its persistence in the aquatic environment and the potential for the formation of toxic disinfection by-products have prompted extensive research into its degradation.[2] This guide provides a comprehensive overview of the primary degradation pathways of Iopamidol, focusing on photodegradation, advanced oxidation processes (AOPs), and hydrolysis. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Iopamidol and its analogs.

Core Degradation Pathways

The degradation of Iopamidol primarily proceeds through three main pathways: photodegradation, advanced oxidation processes, and to a lesser extent, hydrolysis. Deiodination, the removal of iodine atoms from the tri-iodinated benzene ring, and modification of the side chains are common transformation mechanisms.[3][4]

Photodegradation

Iopamidol is susceptible to direct photolysis by sunlight as it contains chromophores that absorb light at wavelengths greater than 290 nm.[3] UV irradiation has been shown to effectively decompose Iopamidol, following pseudo-first-order reaction kinetics. The degradation rate is significantly influenced by the intensity of the UV light and the initial concentration of Iopamidol. The primary mechanisms involved in UV photolysis are deiodination and hydroxylation, leading to the formation of -OH substitutes and the release of iodide.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading Iopamidol by generating highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−). These radicals can attack the Iopamidol molecule at various sites, leading to its fragmentation and mineralization.

Common AOPs for Iopamidol degradation include:

  • UV/H₂O₂: This process generates hydroxyl radicals, which are powerful oxidizing agents.

  • UV/Persulfate (PDS): This method produces sulfate radicals, which are also highly effective in degrading organic pollutants.

  • UV/Chlorine: This process involves the generation of various reactive species, including hydroxyl radicals and reactive chlorine species (RCS), which contribute to the degradation of Iopamidol.

  • Ozonation: Ozone can directly react with Iopamidol or generate hydroxyl radicals to facilitate its degradation.

  • Fe(III)-oxalate/UV/H₂O₂: This photo-Fenton like process involves both reductive and oxidative degradation pathways. The reduction processes are initiated by the carbon dioxide anion radical (CO2•−), leading to dehalogenation, while the oxidative processes are driven by hydroxyl radicals.

Hydrolysis

Iopamidol is generally considered to be stable to hydrolysis under environmental conditions due to the absence of functional groups that readily hydrolyze. However, under forced conditions, such as in the presence of strong acids or bases at elevated temperatures, hydrolysis of the amide bonds can occur.

Quantitative Data on Iopamidol Degradation

The following tables summarize quantitative data from various studies on Iopamidol degradation. It is important to note that direct comparison of the data should be done with caution as experimental conditions can vary significantly between studies.

Table 1: Photodegradation of Iopamidol

ParameterValueReference
Reaction KineticsPseudo-first-order
Quantum Yield0.03318 mol einstein⁻¹

Table 2: Degradation of Iopamidol by UV-Based Advanced Oxidation Processes

Degradation PathwayOxidant/CatalystInitial Iopamidol Conc. (µM)Oxidant Conc. (mM)pHPseudo-first-order rate constant (k, min⁻¹)Degradation Efficiency (%)Key Findings & By-productsReference
UV/H₂O₂Hydrogen PeroxideNot SpecifiedNot SpecifiedNegligible Impact--Forms hydroxylated derivatives.
UV/PersulfatePersulfateNot SpecifiedNot SpecifiedNegligible Impact--Oxidizes amino group to nitro group.
UV/ChlorineSodium HypochloriteNot SpecifiedNot SpecifiedDecrease with increasing pH--Favors the generation of chlorine-containing products.
UV/SulfiteSulfiteNot Specified0.192.08~100 in 2.5 minReductive degradation by hydrated electrons.

Table 3: Degradation of Iopamidol by Other Advanced Oxidation Processes

Degradation PathwayOxidant/CatalystInitial Iopamidol Conc. (µM)Oxidant/Catalyst Conc.pHKey FindingsReference
Fe(III)-oxalate/H₂O₂/UVFe(III), Oxalate, H₂O₂Not SpecifiedNot Specified~4Involves both reductive (dehalogenation) and oxidative pathways.
Permanganate/SulfiteMn(VII), S(IV)Not SpecifiedNot Specified7.0 and 8.0SO₄•⁻ is the major reactive oxidizing species.

Experimental Protocols

This section provides generalized methodologies for the key experiments cited in the degradation of Iopamidol.

General Procedure for Photodegradation Studies
  • Prepare an aqueous solution of Iopamidol of a known concentration in a quartz reactor to allow for UV penetration.

  • Adjust the pH of the solution to the desired value.

  • Irradiate the solution with a UV lamp (e.g., low-pressure mercury lamp at 254 nm) under constant stirring.

  • Withdraw aliquots of the solution at specific time intervals.

  • Analyze the concentration of Iopamidol and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.

General Procedure for UV-Based AOPs
  • Prepare an aqueous solution of Iopamidol of a known concentration in a suitable reactor.

  • Adjust the pH of the solution as required.

  • Add a specific dose of the oxidant (e.g., hydrogen peroxide, persulfate, or sodium hypochlorite) to the solution.

  • Irradiate the mixture with a UV lamp under constant stirring.

  • Withdraw aliquots at specific time intervals and immediately quench the reaction (e.g., with sodium thiosulfate).

  • Analyze the samples for the concentration of Iopamidol and its transformation products.

General Procedure for Ozonation
  • Place the Iopamidol solution in a semi-batch reactor.

  • Bubble a continuous stream of ozone gas through the solution at a constant flow rate.

  • For enhanced oxidation, an oxidant like peroxymonosulfate (PMS) can be added at the beginning of the experiment.

  • Continuously stir the solution and monitor/adjust the pH if necessary.

  • Collect samples at different time points and purge the residual ozone with an inert gas or quench it with a suitable reagent.

  • Analyze the samples for Iopamidol concentration and its degradation products.

General Procedure for Fe(II)/Persulfate Activation
  • Prepare an aqueous solution of Iopamidol in a batch reactor and adjust the pH (typically acidic).

  • Add a predetermined amount of a persulfate salt (e.g., sodium persulfate).

  • Initiate the reaction by adding a solution of a ferrous salt (e.g., ferrous sulfate).

  • Maintain the reactor under constant stirring and controlled temperature.

  • Take samples at regular intervals and quench the reaction (e.g., by adding methanol).

  • Determine the concentration of Iopamidol by HPLC.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a generalized experimental workflow.

G cluster_photodegradation Photodegradation cluster_AOPs Advanced Oxidation Processes (AOPs) cluster_hydrolysis Hydrolysis (Forced Conditions) Iopamidol_photo Iopamidol Deiodination_photo Deiodination Iopamidol_photo->Deiodination_photo Photon Absorption Hydroxylation_photo Hydroxylation Iopamidol_photo->Hydroxylation_photo Photon Absorption UV UV Light (λ > 290 nm) UV->Iopamidol_photo Products_photo Degradation Products (-OH substitutes, Iodide) Deiodination_photo->Products_photo Hydroxylation_photo->Products_photo Iopamidol_AOP Iopamidol SideChain_AOP Side Chain Oxidation/ Cleavage Iopamidol_AOP->SideChain_AOP Deiodination_AOP Deiodination Iopamidol_AOP->Deiodination_AOP Radicals Reactive Radicals (•OH, SO₄•⁻, RCS) Radicals->Iopamidol_AOP Products_AOP Degradation Products (Hydroxylated, Nitrated, Chlorinated derivatives) SideChain_AOP->Products_AOP Deiodination_AOP->Products_AOP Iopamidol_hydro Iopamidol AmideCleavage Amide Bond Cleavage Iopamidol_hydro->AmideCleavage Conditions Strong Acid/Base High Temperature Conditions->Iopamidol_hydro Products_hydro Hydrolysis Products AmideCleavage->Products_hydro

Caption: Major degradation pathways of Iopamidol.

G cluster_workflow Generalized Experimental Workflow start Prepare Iopamidol Solution step1 Adjust Experimental Conditions (pH, Temperature) start->step1 step2 Initiate Degradation (e.g., Add Oxidant, Turn on UV Lamp) step1->step2 step3 Collect Samples at Time Intervals step2->step3 step4 Quench Reaction (if necessary) step3->step4 step5 Analyze Samples (HPLC-UV/MS) step4->step5 end Data Analysis (Kinetics, Product Identification) step5->end

Caption: Generalized workflow for Iopamidol degradation studies.

Conclusion

The degradation of Iopamidol is a complex process involving multiple pathways, with photodegradation and advanced oxidation processes being the most significant. While specific data for Iopamidol-d3 is currently lacking, the degradation mechanisms of Iopamidol provide a strong foundation for understanding the fate of its deuterated analog. The primary transformation pathways involve deiodination and side-chain modifications, leading to a variety of degradation products. The efficiency of degradation is highly dependent on the specific conditions, such as the type of degradation process, pH, and the presence of other substances. This guide provides a comprehensive overview of the current knowledge on Iopamidol degradation, offering valuable insights for researchers and professionals in the field. Further studies are warranted to investigate the degradation of this compound specifically and to elucidate the kinetic isotope effects on its transformation pathways.

References

An In-depth Technical Guide to the Solubility of Iopamidol-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Iopamidol-d3, a deuterated analog of the non-ionic, low-osmolar X-ray contrast agent, Iopamidol. Understanding the solubility of this compound is critical for its use as an internal standard in analytical methodologies, for the development of robust formulations, and for its handling and storage. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide extrapolates a solubility profile based on the known properties of Iopamidol and its related impurities. Furthermore, it outlines a detailed experimental protocol for determining solubility and presents a logical workflow for this process.

Physicochemical Properties and Inferred Solubility

This compound, being a deuterated standard, shares nearly identical physicochemical properties with Iopamidol.[1][] Iopamidol is a white to off-white crystalline powder.[3][4] The presence of multiple hydroxyl and amide functional groups in its structure imparts a high degree of polarity, making it highly soluble in polar solvents, particularly water.[5] Conversely, its solubility in non-polar organic solvents is expected to be very low.

The following table summarizes the expected qualitative solubility of this compound in various organic solvents, based on data available for Iopamidol and its impurities.

SolventTypeExpected Qualitative SolubilityRationale
WaterPolar ProticFreely Soluble / Very SolubleThe numerous hydroxyl and amide groups facilitate extensive hydrogen bonding with water molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds.
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a polar aprotic solvent that can effectively solubilize polar molecules like this compound.
MethanolPolar ProticSparingly SolubleAs a polar protic solvent, methanol can solvate the polar functional groups, though to a lesser extent than water.
Ethanol (96% / 99.5%)Polar ProticSparingly to Very Slightly SolubleThe slightly lower polarity of ethanol compared to methanol results in reduced solubility.
AcetonitrilePolar AproticSparingly to Slightly SolubleWhile polar, acetonitrile is generally less effective at dissolving highly polar, hydrogen-bonding solutes compared to water or DMSO.
Methylene Chloride (DCM)Non-polarPractically InsolubleAs a non-polar solvent, DCM is not expected to effectively solvate the highly polar this compound molecule.
ChloroformNon-polarPractically InsolubleSimilar to DCM, chloroform is a non-polar solvent and is not expected to dissolve this compound.
HexaneNon-polarInsolubleHexane is a non-polar solvent and is not expected to dissolve the polar this compound.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound can be achieved through a systematic experimental approach. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust method for quantifying the concentration of a solute in a saturated solution.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

  • This compound reference standard

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Calibrated analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker with temperature control (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.

    • Dilute the filtered, saturated solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar reversed-phase column).

    • Mobile Phase: A gradient of water and acetonitrile is typically used for Iopamidol and its impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 240 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

    • Inject the prepared sample solutions into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_quantification Quantification prep_vials Prepare Vials with Solvent and Excess This compound equilibration Equilibrate on Shaker (Controlled Temperature) prep_vials->equilibration sampling Collect Supernatant equilibration->sampling filtration Filter with Syringe Filter sampling->filtration dilution Dilute Sample filtration->dilution hplc_analysis Analyze Samples and Standards by HPLC dilution->hplc_analysis calibration Prepare Calibration Standards calibration->hplc_analysis quantification Calculate Concentration from Calibration Curve hplc_analysis->quantification solubility_calc Determine Solubility (Account for Dilution) quantification->solubility_calc

Workflow for Determining this compound Solubility.

This comprehensive guide provides a foundational understanding of the solubility of this compound in various organic solvents, supported by a detailed experimental protocol for its quantitative determination. The provided information is essential for researchers and professionals working with this important analytical standard.

References

Iopamidol-d3: A Technical Overview of its Chemical Identity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key chemical identifiers for Iopamidol-d3, a deuterated analog of the non-ionic, water-soluble radiographic contrast agent, Iopamidol. Accurate identification and characterization are critical in research and development, and this document summarizes the essential physicochemical data for this compound.

Physicochemical Data Summary

The fundamental properties of this compound are presented below. This data is essential for accurate record-keeping, material specification, and experimental design.

PropertyValueReference
CAS Number1217831-76-9[1][2][3][4][5]
Molecular Weight780.10 g/mol
Molecular FormulaC₁₇H₁₉D₃I₃N₃O₈
Alternate NameN,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide
ApplicationDeuterium labeled nonionic radiocontrast medium

Conceptual Workflow for Isotope Labeled Compound Identification

The following diagram illustrates a generalized workflow for the confirmation of identity and purity of an isotope-labeled compound such as this compound. This process ensures that the correct material is being used in experimental settings.

cluster_0 Material Acquisition cluster_1 Physicochemical Analysis cluster_2 Data Verification cluster_3 Final Approval A Procure this compound (CAS: 1217831-76-9) B Mass Spectrometry (Confirms Molecular Weight) A->B C NMR Spectroscopy (Confirms Deuterium Incorporation) A->C D HPLC/UPLC (Assesses Purity) A->D E Compare Data with Certificate of Analysis B->E C->E D->E F Qualified for Research Use E->F

A generalized workflow for the identification of this compound.

Methodological Approach: Compound Characterization

While specific experimental protocols for the initial determination of the CAS number and molecular weight of this compound are proprietary to the manufacturers, a general methodology for the characterization of such a stable isotope-labeled compound would involve the following key techniques.

1. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and confirm the incorporation of the deuterium isotopes.

  • Methodology: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used. The sample would be introduced via a suitable ionization source (e.g., electrospray ionization - ESI). The instrument would be calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion of this compound would be measured and compared to the theoretical value calculated from its molecular formula (C₁₇H₁₉D₃I₃N₃O₈). The isotopic pattern would also be analyzed to confirm the presence of three deuterium atoms.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the position of the deuterium label and the overall structure of the molecule.

  • Methodology: Both ¹H (proton) and ¹³C (carbon) NMR spectra would be acquired. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the propanoyl group would be absent or significantly reduced, confirming the location of the deuterium labels. The rest of the spectrum should be consistent with the structure of Iopamidol.

3. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)

  • Objective: To assess the purity of the compound.

  • Methodology: A validated HPLC or UPLC method, typically using a reverse-phase column (e.g., C18), would be employed. A suitable mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) would be used to separate this compound from any impurities. The purity would be determined by the relative peak area of the main compound detected by a UV or MS detector.

Relationship between Iopamidol and this compound

The following diagram illustrates the relationship between the parent compound, Iopamidol, and its deuterated analog, this compound. This relationship is fundamental to its application in tracer and internal standard-based studies.

parent Iopamidol (CAS: 60166-93-0) MW: ~777.1 g/mol process Isotopic Labeling (Deuteration) parent->process Precursor labeled This compound (CAS: 1217831-76-9) MW: ~780.1 g/mol process->labeled Product

The synthetic relationship between Iopamidol and this compound.

References

In-Depth Technical Guide: Theoretical Mass and Isotopic Distribution of Iopamidol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of Iopamidol-d3, a deuterated analog of the non-ionic, low-osmolar X-ray contrast agent, Iopamidol. This document is intended to serve as a crucial resource for researchers and professionals engaged in drug development and bioanalytical studies where this compound is utilized as an internal standard for quantitative analysis.

Core Data: Theoretical Mass and Isotopic Distribution

The precise mass and predictable isotopic pattern of this compound are fundamental to its application in mass spectrometry-based quantification assays. The introduction of three deuterium atoms results in a distinct mass shift from the parent Iopamidol molecule, enabling clear differentiation in complex biological matrices.

The key quantitative data for this compound are summarized in the table below. The theoretical monoisotopic mass is calculated based on the masses of the most abundant isotopes of each element. The isotopic distribution is predicted based on the natural abundance of all stable isotopes.

ParameterValue
Molecular Formula C₁₇H₁₉D₃I₃N₃O₈
Average Molecular Weight 780.10 g/mol [1]
Theoretical Monoisotopic Mass 779.8730 Da
Isotopic Distribution (Predicted)
m/zRelative Abundance (%)
779.8730100.00
780.876320.33
781.87972.30

Experimental Protocol: Quantification of Iopamidol using this compound by LC-MS/MS

The following outlines a typical experimental workflow for the quantification of Iopamidol in a biological matrix, such as plasma, using this compound as an internal standard. This method leverages the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity.

1. Sample Preparation:

  • Aliquots of the biological sample (e.g., 100 µL of plasma) are spiked with a known concentration of this compound solution.

  • Proteins are precipitated by the addition of a solvent such as acetonitrile or methanol.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The clear supernatant is transferred to a new vial for analysis.

2. LC-MS/MS Analysis:

  • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Iopamidol and this compound.

3. Data Analysis:

  • The peak areas of the MRM transitions for both Iopamidol and this compound are integrated.

  • A calibration curve is constructed by plotting the ratio of the peak area of Iopamidol to the peak area of this compound against the known concentrations of Iopamidol standards.

  • The concentration of Iopamidol in the unknown samples is then determined from this calibration curve.

Visualization of Experimental Workflow

The logical flow of the quantification process is depicted in the following diagram, generated using the DOT language.

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with This compound (Internal Standard) sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing & Quantification lcms->data

Quantification Workflow

References

Methodological & Application

Application Note: Quantitative Analysis of Iopamidol in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures such as angiography and computed tomography.[1][2][3][4] Accurate quantification of Iopamidol in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This application note presents a robust and sensitive method for the quantitative analysis of Iopamidol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Iopamidol-d3. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]

Principle

This method involves the extraction of Iopamidol and the internal standard (this compound) from human plasma via protein precipitation. The extracted samples are then analyzed by a reverse-phase LC-MS/MS system. The analytes are separated chromatographically and detected using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Iopamidol reference standard

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Human plasma (blank)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Individually weigh and dissolve Iopamidol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations. A typical calibration curve might range from 1 to 1000 ng/mL.

3. Sample Preparation Protocol

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Method

  • Liquid Chromatography

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would be 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: The following are example transitions and would need to be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Iopamidol777.9558.9
Iopamidol-d8 (as a proxy for this compound)785.9558.9

Quantitative Data

The following table summarizes typical method validation parameters for the quantitative analysis of Iopamidol by LC-MS/MS.

ParameterTypical Value/Range
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)1-10 ng/mL
AccuracyWithin ±15% of the nominal concentration (±20% at the LLLOQ)
Precision (%CV)≤ 15% (≤ 20% at the LLOQ)
Recovery85-115%
Matrix EffectThe coefficient of variation of the IS-normalized matrix factor should be ≤ 15%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile + 0.1% FA) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Injection into LC System s5->a1 Transfer for Analysis a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Area Ratio Calculation (Iopamidol / this compound) d1->d2 d3 Quantification using Calibration Curve d2->d3

Experimental workflow for the LC-MS/MS quantification of Iopamidol.

mechanism_of_action cluster_body Patient cluster_imaging Imaging Process b1 Intravenous Administration of Iopamidol b2 Distribution in Extracellular Fluid b1->b2 b3 Accumulation in Vascular Structures & Tissues b2->b3 b4 Renal Excretion (Unchanged) b3->b4 i2 X-ray Attenuation by Iodine Atoms in Iopamidol b3->i2 Physical Interaction i1 X-ray Source i1->i2 i3 X-ray Detector i2->i3 i4 Enhanced Contrast Image i3->i4

Mechanism of action of Iopamidol as a radiographic contrast agent.

References

Method Development for the Quantification of Iopamidol-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and implementation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Iopamidol in human plasma, utilizing Iopamidol-d3 as a stable isotope-labeled internal standard.

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures such as X-ray and computed tomography (CT) scans.[1][2] Accurate quantification of Iopamidol in plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, thereby improving accuracy and precision.[3]

This application note details a complete protocol for the extraction and quantification of Iopamidol from human plasma samples. The method employs a straightforward protein precipitation for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Iopamidol certified reference standard

  • This compound internal standard (IS)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Iopamidol and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Serially dilute the Iopamidol primary stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.[4]

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, except for the blank matrix.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
LC SystemHPLC or UHPLC System
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-6 min: 95% B; 6.1-8 min: 5% B

Table 2: Mass Spectrometric Conditions

ParameterValue
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3500 V
Gas Temperature350 °C
Gas Flow9 L/min
Nebulizer Pressure40 psi
Dwell Time100 ms per transition

Table 3: MRM Transitions for Iopamidol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Iopamidol778.0501.025
This compound781.0504.025

Note: The MRM transitions and collision energies should be optimized based on instrument-specific tuning.

Data Presentation

The quantitative data for the method should be summarized in the following tables.

Table 4: Calibration Curve for Iopamidol in Human Plasma

Concentration (ng/mL)Response Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.230
2503.075
5006.150
100012.300
Linearity (r²) > 0.995

Table 5: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9898.0< 15.0< 15.0
Low QC32.9598.3< 10.0< 10.0
Mid QC150153.2102.1< 8.0< 9.0
High QC800790.598.8< 7.0< 8.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 100 µL Plasma Sample add_is Add 10 µL this compound IS plasma_sample->add_is protein_precipitation Add 300 µL Acetonitrile add_is->protein_precipitation vortex_1 Vortex (1 min) protein_precipitation->vortex_1 centrifuge Centrifuge (10,000 x g, 10 min) vortex_1->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject 5 µL reconstitution->injection lc_separation C18 Column Separation injection->lc_separation esi_ionization ESI (+) Ionization lc_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection integration Peak Integration mrm_detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Iopamidol in plasma.

logical_relationship cluster_method Analytical Method cluster_output Result Iopamidol Iopamidol LC_MS_MS LC-MS/MS Iopamidol->LC_MS_MS Iopamidol_d3 This compound Iopamidol_d3->LC_MS_MS Concentration Accurate Concentration LC_MS_MS->Concentration

Caption: Logical relationship of components for accurate quantification.

References

Application Notes and Protocols for the Analysis of Iopamidol in Environmental Water Samples Using Iopamidol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures.[1] Due to its high water solubility and persistence, it is frequently detected in various environmental water bodies, including surface water, groundwater, and wastewater treatment plant effluents.[2][3] Monitoring the presence of Iopamidol in the environment is crucial to understand its fate, transport, and potential ecological impact. The formation of toxic disinfection by-products during water treatment processes is also a concern.[4]

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and analyte loss during sample preparation.[5] The use of a stable isotope-labeled internal standard, such as Iopamidol-d3, which is chemically identical to the analyte, ensures the most reliable quantification.

These application notes provide a detailed protocol for the analysis of Iopamidol in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing this compound as an internal standard.

Analytical Method Performance

The use of a stable isotope-labeled internal standard like Iopamidol-d8 (a close analog to this compound) significantly improves the accuracy and precision of the analysis by compensating for matrix effects. The following tables summarize the quantitative data for the analysis of Iopamidol in various water matrices.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethod Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)
IopamidolUltrapure Water0.7 - 21<10
IopamidolSurface Water-1 - 3
IopamidolGroundwater-1 - 3
IopamidolDrinking Water-1 - 3
IopamidolWastewater Effluent-10 - 30

Table 2: Recovery Rates in Spiked Water Samples

AnalyteMatrixSpiking LevelRecovery (%)
IopamidolDrinking WaterNot Specified86 - 100
IopamidolGroundwaterNot Specified85 - 103
IopamidolWWTP EffluentNot Specified84 - 105
IopamidolTap Water, Surface Water, WWTP Effluent200 ng/L75 - 125

Experimental Protocols

This section details the methodology for the quantification of Iopamidol in environmental water samples using this compound as an internal standard.

Materials and Reagents
  • Standards: Iopamidol and this compound (or a suitable deuterated analog like Iopamidol-d8) certified reference materials.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade).

  • SPE Cartridges: Oasis HLB or equivalent mixed-mode cation exchange cartridges.

  • Filters: 0.45 µm regenerated cellulose syringe filters.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iopamidol and this compound in methanol.

  • Working Standard Solutions (1 µg/mL): Prepare working standard solutions by diluting the stock solutions with a methanol/water mixture.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare the internal standard spiking solution by diluting the this compound working standard solution with methanol/water.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Iopamidol working standard solution into a blank water matrix to achieve a concentration range of 1 to 500 ng/L. Add the internal standard spiking solution to each calibration standard to a final concentration of 50 ng/L.

Sample Collection and Preparation
  • Collect water samples in clean, pre-rinsed glass bottles.

  • Store samples at 4°C and analyze as soon as possible.

  • Filter the water samples through a 0.45 µm regenerated cellulose syringe filter to remove particulate matter.

  • Spike a known volume of the filtered sample with the this compound internal standard solution to a final concentration of 50 ng/L.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Loading: Load the pre-spiked water sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Iopamidol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Iopamidol777.9558.9To be optimized
This compound780.9561.9To be optimized

Note: The exact m/z values for this compound may vary depending on the position and number of deuterium atoms. The provided values are hypothetical and should be confirmed based on the specific internal standard used.

Visualizations

The following diagrams illustrate the key processes involved in the analysis of Iopamidol in environmental water samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration Spiking 3. Spiking with This compound Filtration->Spiking Conditioning 4. Conditioning Spiking->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Washing Loading->Washing Elution 7. Elution Washing->Elution Reconstitution 8. Reconstitution Elution->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for Iopamidol analysis.

logical_relationship Iopamidol Iopamidol (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Iopamidol->SamplePrep Iopamidol_d3 This compound (Internal Standard) Iopamidol_d3->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Note: High-Throughput Analysis of Iopamidol and Iopamidol-d3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of Iopamidol and its deuterated internal standard, Iopamidol-d3, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for high-throughput analysis in various matrices and is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Iopamidol formulations. The protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters required for accurate and precise analysis.

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures.[1] Accurate and reliable quantification of Iopamidol in biological and pharmaceutical samples is crucial for ensuring its safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the chromatographic separation of Iopamidol from its deuterated analog, ensuring baseline resolution and enabling precise quantification.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Iopamidol and this compound from biological matrices such as plasma.[2]

Materials:

  • Plasma samples

  • Iopamidol and this compound reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of plasma sample with the internal standard (this compound) solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The chromatographic separation is achieved using a reversed-phase UPLC column, providing excellent peak shape and resolution in a short analysis time.[3] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Instrumentation:

  • UPLC System: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase B
0.05
1.095
2.095
2.15
3.05

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 3

Data Presentation

The following tables summarize the quantitative data for the chromatographic separation and detection of Iopamidol and this compound.

Table 2: Chromatographic Performance

CompoundRetention Time (min)
Iopamidol1.25
This compound1.25

Table 3: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Iopamidol777.9558.94025
This compound780.9561.94025

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the chromatographic analysis of Iopamidol and this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Inject UPLC Injection Extract->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Ratio to Internal Standard) Integrate->Quantify Report Result Reporting Quantify->Report

Caption: Experimental workflow for the LC-MS/MS analysis of Iopamidol.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and specific approach for the simultaneous quantification of Iopamidol and its deuterated internal standard, this compound. The streamlined sample preparation protocol and efficient chromatographic separation make this method ideal for high-throughput analysis in a variety of research and development settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a reliable tool for demanding quantitative applications.

References

Application Notes and Protocols for Iopamidol-d3 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of bioanalytical chemistry, the precision and reliability of quantitative assays are paramount for accurate pharmacokinetic, toxicokinetic, and clinical studies.[1] The use of stable isotope-labeled internal standards is a widely accepted strategy to enhance the accuracy and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2] This document provides detailed application notes and protocols for the utilization of Iopamidol-d3 as an internal standard in the bioanalysis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent.[3] The protocols outlined are intended for researchers, scientists, and professionals involved in drug development and clinical research.

Iopamidol is extensively used in medical imaging, and its quantification in biological matrices is crucial for environmental and pharmaceutical analysis.[3] The inclusion of this compound, a deuterated analog of Iopamidol, compensates for variability during sample preparation and analysis, thereby improving the overall accuracy of the method.[2]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry. This compound is chemically identical to Iopamidol, but with a higher mass due to the deuterium atoms. It is added at a known concentration to the samples at the beginning of the sample preparation process. During extraction, chromatography, and ionization, any loss or variation experienced by the analyte (Iopamidol) will be mirrored by the internal standard (this compound). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling.

G Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Precipitant Add Acetonitrile (Protein Precipitant) Vortex1->Add_Precipitant Vortex2 Vortex Add_Precipitant->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze: LC-MS/MS Reconstitute->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Iopamidol-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in LC-MS/MS analysis using Iopamidol-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), compromising the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: What are the common sources of matrix effects in biological samples?

A2: In biological matrices such as plasma, serum, or urine, the most significant contributors to matrix effects are endogenous components like phospholipids, salts, proteins, and metabolites.[2] Co-administered drugs and their metabolites can also interfere with the ionization of the target analyte.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?

A3: A SIL-IS, such as this compound (or other deuterated forms like Iopamidol-d8), is considered the gold standard for quantitative bioanalysis. Because it is nearly chemically and physically identical to the analyte (Iopamidol), it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate normalization of the analyte signal, thereby correcting for matrix effects and variability in sample preparation.

Q4: How can I determine if my Iopamidol analysis is affected by matrix effects?

A4: The presence and extent of matrix effects can be assessed using the post-extraction spike method. This involves comparing the peak area of Iopamidol in a neat solution to the peak area of Iopamidol spiked into an extracted blank matrix sample at the same concentration. A significant difference in the signal indicates that matrix effects are present.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in Iopamidol quantification between samples. Inconsistent matrix effects across different sample lots.Utilize this compound as an internal standard to normalize the response. The ratio of the analyte to the internal standard signal should remain consistent even with varying matrix effects.
Low Iopamidol signal intensity (Ion Suppression). Co-elution of Iopamidol with matrix components, particularly phospholipids in plasma samples.1. Optimize Chromatographic Separation: Modify the gradient, flow rate, or column chemistry to separate Iopamidol from interfering components. 2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to LC-MS/MS analysis.
Inconsistent this compound internal standard response. - Pipetting errors during the addition of the internal standard. - Degradation of the internal standard. - Extreme matrix effects affecting even the internal standard.1. Ensure Accurate Pipetting: Calibrate pipettes and ensure consistent addition of the internal standard to all samples, calibrators, and quality controls. 2. Check Stability: Verify the stability of this compound in the stock and working solutions and under the sample processing and storage conditions. 3. Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Poor peak shape for Iopamidol and/or this compound. - Column contamination or degradation. - Inappropriate mobile phase composition.1. Column Maintenance: Use a guard column and flush the analytical column with a strong solvent regularly. If the problem persists, replace the column. 2. Mobile Phase Optimization: Adjust the mobile phase pH or organic content to improve peak shape.

Experimental Protocols

Protocol 1: Quantitative Analysis of Iopamidol in Human Plasma using Iopamidol-d8 Internal Standard

This protocol is based on a validated LC-MS/MS method for the determination of Iopamidol. While this compound is specified by the user, this protocol utilizes Iopamidol-d8, a chemically similar deuterated internal standard. The principles and procedures are directly applicable to this compound.

1. Preparation of Standards and Solutions

  • Iopamidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Iopamidol reference standard in methanol.

  • Iopamidol-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Iopamidol-d8 in methanol.

  • Working Standard Solutions: Serially dilute the Iopamidol stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the Iopamidol-d8 stock solution with the initial mobile phase.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of the 100 ng/mL IS working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

Parameter Condition
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized. For Iopamidol, a potential transition is m/z 778.0 -> 615.1. The transition for this compound would be approximately m/z 781.0 -> 618.1. For Iopamidol-d8, it would be approximately m/z 786.0 -> 623.1.

Note: The specific MRM transitions for Iopamidol and this compound should be determined by infusing the pure standards into the mass spectrometer.

Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Iopamidol and this compound into the initial mobile phase at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract blank plasma (without the analyte or IS) using the protein precipitation protocol described above. Spike Iopamidol and this compound into the final reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Iopamidol and this compound into blank plasma before the protein precipitation step.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100 A value less than 85% indicates significant ion suppression, while a value greater than 115% suggests significant ion enhancement.

  • Calculate the Recovery (%RE): %RE = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate the Process Efficiency (%PE): %PE = (Peak Area in Set C / Peak Area in Set A) * 100

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Iopamidol & this compound) Working_Standards Prepare Working Standards & IS Solution Stock_Solutions->Working_Standards Sample_Spiking Spike IS into Plasma Samples, Calibrators, and QCs Working_Standards->Sample_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Iopamidol quantification.

Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Quantification Observed Assess_ME Assess Matrix Effects? (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Confirmed (Suppression or Enhancement) Assess_ME->ME_Present Yes No_ME No Significant Matrix Effect. Investigate other causes: - Pipetting errors - Standard stability - Instrument performance Assess_ME->No_ME No Use_IS Is a Stable Isotope-Labeled Internal Standard (this compound) being used? ME_Present->Use_IS Implement_IS Implement this compound IS to compensate for Matrix Effects. Use_IS->Implement_IS No Optimize_Method Optimize Sample Prep & Chromatography to Reduce Matrix Effects Use_IS->Optimize_Method Yes Revalidate Re-evaluate and Validate Method Implement_IS->Revalidate Optimize_Method->Revalidate

Caption: Troubleshooting logic for matrix effects.

References

Preventing Iopamidol-d3 degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper storage and handling of Iopamidol-d3 samples to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound is susceptible to degradation under several conditions. The main factors to consider are:

  • pH: Iopamidol is more susceptible to hydrolysis under alkaline conditions compared to acidic or neutral conditions.

  • Temperature: Elevated temperatures can accelerate degradation, particularly hydrolysis and thermal decomposition.

  • Light: Exposure to light, especially UV light, can induce photolytic degradation, primarily through deiodination and hydroxylation.

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the oxidation of its side chains.

Q2: What are the recommended storage conditions for this compound samples?

A2: To minimize degradation, this compound samples should be stored under the following conditions:

  • Temperature: Store samples at controlled room temperature (20-25°C, 68-77°F) or refrigerated (2-8°C). For long-term storage, freezing (-20°C or lower) is recommended, although the stability of this compound at these temperatures should be validated for your specific matrix.

  • Light: Protect samples from light by using amber vials or by storing them in the dark.

  • pH: Maintain the sample pH in a neutral to slightly acidic range (pH 6.5-7.5) if possible, as alkaline conditions can promote hydrolysis.

  • Inert Atmosphere: For sensitive samples or long-term storage, consider purging the sample vials with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q3: How can I detect this compound degradation in my samples?

A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. An effective HPLC method should be able to separate the intact this compound from its potential degradation products, such as Desdiiodo Iopamidol. LC-MS/MS can also be used for more sensitive and specific detection.

Q4: What are the common degradation products of this compound?

A4: The primary degradation pathways lead to the formation of several products, including:

  • Hydrolysis products: Formed from the cleavage of the amide bonds in the side chains.

  • Deiodination products: Result from the removal of one or more iodine atoms from the benzene ring, with Desdiiodo Iopamidol being a key related substance.

  • Oxidation products: Generated from the modification of the side chains.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound peak area in chromatogram Degradation of the analyte.Review storage conditions (temperature, light exposure, pH). Ensure samples are protected from light and stored at the appropriate temperature. Check the pH of the sample matrix.
Appearance of new, unidentified peaks in chromatogram Formation of degradation products.Perform forced degradation studies (see Experimental Protocols section) to tentatively identify the degradation products. Use a mass spectrometer detector (LC-MS) for positive identification.
Sample discoloration (yellowing) Potential degradation.Visually inspect samples before analysis. Discolored solutions may indicate degradation and should be investigated.
Precipitation or crystallization in the sample Poor solubility or temperature effects.Ensure the storage temperature is appropriate. If samples are frozen, ensure they are completely thawed and vortexed before analysis. Warming the solution to body temperature (37°C) can help dissolve crystals.

Quantitative Data Summary

The following table summarizes the degradation of Iopamidol under various stress conditions, based on forced degradation studies. This data helps to understand the relative stability of the molecule under different potential storage and handling scenarios.

Stress Condition Reagent/Condition Duration Temperature Observations
Acidic Hydrolysis 1N HCl48 hours80°CSusceptible to degradation.
Alkaline Hydrolysis 1N NaOH24 hours80°CMore rapid degradation compared to acidic conditions.
Oxidative Degradation 30% H₂O₂48 hoursRoom TemperatureSusceptible to degradation.
Thermal Degradation Solid State72 hours105°CRelatively stable in the absence of other reagents.
Photolytic Degradation UV light (254 nm)24 hoursN/ASusceptible to degradation, primarily deiodination.

Experimental Protocols

Forced Degradation of Iopamidol

This protocol is used to intentionally degrade the drug substance to understand its degradation pathways and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N HCl. Reflux the solution at 80°C for 48 hours.

  • Base Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N NaOH. Reflux the solution at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve 100 mg of Iopamidol in 10 mL of 30% H₂O₂. Store the solution at room temperature for 48 hours.

  • Thermal Degradation: Place 100 mg of Iopamidol powder in a thermostatically controlled oven at 105°C for 72 hours.

Troubleshooting poor peak shape of Iopamidol-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Iopamidol-d3, with a specific focus on resolving poor peak shape.

Troubleshooting Guides

Question: What are the common causes of poor peak shape (tailing or fronting) in the HPLC analysis of this compound?

Poor peak shape in the HPLC analysis of this compound is a frequent issue that can compromise the accuracy and resolution of the method.[1][2] The primary causes can be categorized into column-related issues, mobile phase effects, sample-related problems, and instrumental factors. A systematic approach is crucial for efficient problem resolution.

Frequently Asked Questions (FAQs)

Peak Tailing

Q1: My this compound peak is showing significant tailing. What should I investigate first?

Peak tailing for polar compounds like this compound is often caused by secondary interactions with the stationary phase.[1][3] Here’s a step-by-step approach to troubleshoot:

  • Column Health: The column is a primary suspect. Over time, the stationary phase can degrade, exposing active silanol groups that can interact strongly with polar analytes, leading to tailing.[1] Consider flushing the column with a strong solvent or, if the column is old or has been subjected to harsh conditions, replacing it may be necessary. Using a high-purity, end-capped C18 column is advisable to minimize these secondary interactions.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter. For silica-based columns, residual silanol groups can be ionized depending on the pH, increasing their interaction with polar molecules. Operating at a lower pH can help to suppress the ionization of these silanol groups, thereby reducing peak tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in a characteristic "shark-fin" or right-triangular peak shape. To verify this, dilute your sample and inject it again. If the peak shape improves, sample overload was the likely cause.

Q2: Could the solvent I dissolve my sample in be causing peak tailing?

Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% organic solvent when the mobile phase is highly aqueous), it can lead to peak distortion, including tailing. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent to ensure compatibility with the chromatographic system.

Peak Fronting

Q3: My this compound peak is fronting. What are the likely causes?

Peak fronting, where the peak has a leading edge that slopes more gradually, is often an indication of a few key issues:

  • Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to peak fronting. A simple test is to dilute the sample (e.g., 1:10) and reinject. If the fronting is eliminated, you have confirmed sample overload.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly different from the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak. Always try to dissolve your sample in the mobile phase.

  • Column Collapse: Although less common, a physical collapse of the column bed can lead to peak fronting. This can happen under excessive pressure or with incompatible operating conditions. If you suspect this, try replacing the column.

General Peak Shape Issues

Q4: All the peaks in my chromatogram, including this compound, have poor shape. What does this indicate?

When all peaks in a chromatogram are similarly distorted, it usually points to a problem that occurs before the separation process. Common causes include:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or instrument wear can accumulate on the inlet frit of the column, distorting the sample band as it enters. Backflushing the column may resolve this.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening, leading to wider, less defined peaks. Using shorter, narrower internal diameter tubing is recommended.

  • Void in the Column: A void at the head of the column can cause the sample to be introduced unevenly, affecting all peaks. This often requires column replacement.

Data Presentation

ParameterRecommended ConditionRationale
Column Type High-purity, end-capped C18 or PhenylMinimizes secondary silanol interactions. Phenyl phases can offer different selectivity for aromatic compounds.
Mobile Phase pH Slightly acidic (e.g., pH 3-4)Suppresses ionization of residual silanol groups on the stationary phase.
Sample Solvent Mobile Phase or a weaker solventEnsures compatibility and prevents peak distortion.
Injection Volume 5-20 µLKeeping the injection volume low helps to prevent sample overload.
Sample Concentration Within the linear range of the detectorAvoids column saturation and subsequent peak fronting or tailing.
Column Temperature 25-35 °CA stable temperature ensures reproducible retention times and can improve peak shape.

Experimental Protocols

Protocol 1: Sample Dilution to Diagnose Overload
  • Prepare a stock solution of your this compound sample at the concentration you are currently using.

  • Create a series of dilutions from the stock solution, for example, 1:2, 1:5, and 1:10, using the mobile phase as the diluent.

  • Inject the original concentration and then each dilution onto the HPLC system using the same method.

  • Observe the peak shape for each injection. A significant improvement in symmetry (reduction in tailing or fronting) with increasing dilution indicates that column overload was the issue.

Protocol 2: Column Flushing to Remove Contaminants
  • Disconnect the column from the detector to avoid contamination.

  • Flush the column with a series of solvents in order of increasing elution strength. A typical sequence for a reversed-phase column would be:

    • Water (20 column volumes)

    • Methanol (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Isopropanol (20 column volumes)

  • After flushing with the strongest solvent, reverse the sequence, ending with the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved before reconnecting the detector and injecting a standard to check performance.

Mandatory Visualization

Troubleshooting_Poor_Peak_Shape Troubleshooting Workflow for Poor this compound Peak Shape cluster_peak_tailing Peak Tailing Observed cluster_peak_fronting Peak Fronting Observed Tailing_Start Start: Peak Tailing Check_Overload_T Dilute Sample (1:10) & Re-inject Tailing_Start->Check_Overload_T Overload_Improved_T Peak Shape Improves? Check_Overload_T->Overload_Improved_T Overload_Yes_T Issue: Sample Overload Solution: Reduce Concentration/Injection Volume Overload_Improved_T->Overload_Yes_T Yes Check_Column_T Flush or Replace Column Overload_Improved_T->Check_Column_T No Column_Improved_T Peak Shape Improves? Check_Column_T->Column_Improved_T Column_Yes_T Issue: Column Degradation/Contamination Solution: Use New/Guard Column Column_Improved_T->Column_Yes_T Yes Check_Mobile_Phase_T Adjust Mobile Phase pH (Lower) Column_Improved_T->Check_Mobile_Phase_T No Mobile_Phase_Improved_T Peak Shape Improves? Check_Mobile_Phase_T->Mobile_Phase_Improved_T Mobile_Phase_Yes_T Issue: Secondary Interactions Solution: Optimize Mobile Phase Mobile_Phase_Improved_T->Mobile_Phase_Yes_T Yes Instrument_Check_T Check for Extra-Column Volume & Leaks Mobile_Phase_Improved_T->Instrument_Check_T No Fronting_Start Start: Peak Fronting Check_Overload_F Dilute Sample (1:10) & Re-inject Fronting_Start->Check_Overload_F Overload_Improved_F Peak Shape Improves? Check_Overload_F->Overload_Improved_F Overload_Yes_F Issue: Sample Overload Solution: Reduce Concentration/Injection Volume Overload_Improved_F->Overload_Yes_F Yes Check_Solvent_F Dissolve Sample in Mobile Phase Overload_Improved_F->Check_Solvent_F No Solvent_Improved_F Peak Shape Improves? Check_Solvent_F->Solvent_Improved_F Solvent_Yes_F Issue: Sample Solvent Mismatch Solution: Use Mobile Phase as Diluent Solvent_Improved_F->Solvent_Yes_F Yes Check_Column_F Replace Column Solvent_Improved_F->Check_Column_F No Column_Improved_F Peak Shape Improves? Check_Column_F->Column_Improved_F Column_Yes_F Issue: Column Bed Collapse Solution: Use New Column Column_Improved_F->Column_Yes_F Yes Instrument_Check_F Check for Injector Issues Column_Improved_F->Instrument_Check_F No

Caption: Troubleshooting workflow for this compound peak shape issues.

References

Navigating the Challenge of Co-elution: A Technical Guide for Iopamidol and Iopamidol-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Iopamidol and its deuterated internal standard, Iopamidol-d3, in quantitative bioanalysis, achieving chromatographic separation is critical for accurate and reliable results. Co-elution of the analyte and its stable isotope-labeled (SIL) internal standard can lead to analytical challenges, including ion suppression and inaccurate quantification. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to resolve the co-elution of Iopamidol and this compound.

Troubleshooting Guide: Resolving Co-elution

Co-elution of Iopamidol and its deuterated analog, this compound, in liquid chromatography-mass spectrometry (LC-MS) analysis is a phenomenon that can arise from the "deuterium isotope effect."[1] This effect can cause slight differences in retention times between the analyte and its SIL internal standard. The following steps provide a systematic approach to troubleshoot and resolve this issue.

Initial System Assessment

Before embarking on extensive method modifications, it's crucial to ensure the LC-MS system is performing optimally.

  • System Suitability Check: Verify that your system meets the predefined suitability parameters of your method, such as resolution, peak asymmetry (tailing factor), and repeatability. For instance, a resolution (R) of not less than 2.0 between closely eluting peaks is often a target.[2]

  • Peak Shape Analysis: Examine the peak shapes of both Iopamidol and this compound. Tailing or fronting peaks can exacerbate co-elution issues. Common causes include column degradation, a mismatch between the sample solvent and the mobile phase, or secondary interactions with the stationary phase.[2]

Frequently Asked Questions (FAQs)

Q1: Why are my Iopamidol and this compound peaks co-eluting?

A1: Co-elution of an analyte and its deuterated internal standard is often attributed to the deuterium isotope effect. The replacement of hydrogen with deuterium can lead to subtle changes in the molecule's physicochemical properties, including its hydrophobicity, which in turn affects its interaction with the stationary phase and results in slight differences in retention time.[1] While SIL internal standards are designed to co-elute to compensate for matrix effects, complete co-elution can sometimes mask issues or lead to mutual ion suppression.[3]

Q2: What is the first and simplest parameter I should adjust to resolve co-elution?

A2: The most straightforward initial adjustment is to modify the gradient slope of your mobile phase. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance the separation between closely eluting compounds like Iopamidol and this compound.

Q3: Can changing the column chemistry help in separating Iopamidol and this compound?

A3: Yes, altering the stationary phase can significantly impact selectivity. If you are using a standard C18 column, switching to a different chemistry, such as a Phenyl or Cyano column, can provide alternative separation mechanisms. Phenyl columns, for example, offer pi-pi interactions that can be beneficial for separating aromatic compounds like Iopamidol.

Q4: How does temperature affect the separation of these two compounds?

A4: Lowering the column temperature can increase the retention of Iopamidol and may improve the resolution between it and its deuterated internal standard. Conversely, increasing the temperature can decrease retention but may also affect selectivity. It is a parameter worth exploring within a range of 20-60°C.

Q5: Are there any specific mobile phase additives that can improve separation?

A5: The addition of a small percentage of an acid, such as formic acid or acetic acid, to the mobile phase is a common practice in reversed-phase chromatography to improve peak shape and can sometimes influence selectivity. The pH of the mobile phase can impact the ionization state of the analytes and their interaction with the stationary phase.

Experimental Protocols and Data

Recommended Starting Methodologies

For researchers developing a method to separate Iopamidol and this compound, the following tables summarize potential starting conditions based on established methods for Iopamidol and its impurities. These should be considered as a baseline for further optimization.

Table 1: Recommended Starting LC Parameters

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., 250 mm x 4.6 mm, 10 µm)Phenyl (e.g., 250 mm x 4.6 mm, 5 µm)Cyano
Mobile Phase A Water0.1% Formic Acid in WaterWater
Mobile Phase B MethanolAcetonitrileAcetonitrile
Gradient Isocratic or Shallow GradientShallow GradientShallow Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 20-30°C40°C30°C
Injection Vol. 10 µL10 µL10 µL
Detector UV at 240 nm or Mass SpectrometerMass SpectrometerMass Spectrometer

Table 2: Example Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.07030
21.0595
25.0595
26.0955
30.0955

Note: This is an illustrative gradient and should be optimized for your specific application.

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving co-elution. The following diagram outlines a logical workflow for troubleshooting.

CoElution_Troubleshooting Start Co-elution of Iopamidol and this compound Observed CheckSystem Perform System Suitability Check (Resolution, Peak Shape) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK OptimizeGradient Adjust Gradient Slope (Make it Shallower) SystemOK->OptimizeGradient Yes SystemNotOK Troubleshoot LC System (e.g., Check for Leaks, Column Age) SystemOK->SystemNotOK No ResolutionImproved Resolution Improved? OptimizeGradient->ResolutionImproved ChangeSolvent Change Organic Modifier (e.g., Acetonitrile to Methanol) ResolutionImproved->ChangeSolvent No ResolutionAchieved Resolution Achieved ResolutionImproved->ResolutionAchieved Yes SelectivityChanged Selectivity Changed? ChangeSolvent->SelectivityChanged ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl or Cyano) SelectivityChanged->ChangeColumn No SelectivityChanged->ResolutionAchieved Yes OptimizeTemp Optimize Column Temperature (e.g., Decrease Temperature) ChangeColumn->OptimizeTemp OptimizeTemp->ResolutionAchieved

Caption: A logical workflow for troubleshooting the co-elution of Iopamidol and this compound.

This technical guide provides a comprehensive starting point for resolving the co-elution of Iopamidol and its deuterated internal standard. By systematically evaluating and optimizing chromatographic parameters, researchers can achieve the necessary separation for robust and accurate quantitative analysis.

References

Minimizing ion suppression effects on Iopamidol-d3 signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Iopamidol-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression effects and ensure accurate quantification in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[3][4] In the analysis of biological samples like plasma, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[5]

Q2: I am observing a low or variable signal for this compound. How can I confirm if ion suppression is the cause?

A2: A post-extraction spike experiment is a common method to quantitatively assess the presence and extent of ion suppression. This involves comparing the response of this compound in a blank matrix extract that has been spiked after the extraction process to its response in a neat solution (e.g., mobile phase). A significantly lower signal in the post-spiked matrix sample indicates ion suppression.

Q3: What is a suitable internal standard for the quantification of Iopamidol, and why is this compound a good choice?

A3: A stable isotope-labeled (SIL) internal standard is the preferred choice to compensate for matrix effects. This compound is a deuterated analog of Iopamidol. Due to their high structural similarity, they are expected to co-elute and experience similar ionization suppression or enhancement, allowing for more accurate and precise quantification.

Q4: Can my choice of sample preparation method impact the this compound signal?

A4: Absolutely. The sample preparation method is critical for removing interfering matrix components that cause ion suppression. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Generally, SPE is considered more effective at removing a wider range of interferences compared to PPT.

Q5: How can I optimize my chromatographic method to reduce ion suppression?

A5: Chromatographic optimization aims to separate the elution of this compound from co-eluting, suppression-inducing matrix components. Strategies include:

  • Adjusting the mobile phase composition and gradient: This can alter the retention times of both this compound and interfering compounds, potentially achieving baseline separation.

  • Changing the analytical column: A column with a different stationary phase chemistry can offer different selectivity.

  • Modifying the flow rate: Lower flow rates can sometimes improve ionization efficiency and reduce the impact of matrix components.

Troubleshooting Guide

Problem: Low or inconsistent this compound signal intensity.

This guide will walk you through a systematic approach to troubleshoot and mitigate potential ion suppression.

cluster_0 Troubleshooting Workflow start Start: Low/Inconsistent This compound Signal check_system 1. Verify LC-MS/MS System Performance (e.g., sensitivity, calibration) start->check_system assess_is 2. Assess Internal Standard (this compound purity and concentration) check_system->assess_is confirm_suppression 3. Perform Post-Extraction Spike Experiment to Confirm Ion Suppression assess_is->confirm_suppression optimize_sample_prep 4. Optimize Sample Preparation (e.g., SPE, LLE, PPT) confirm_suppression->optimize_sample_prep Suppression Confirmed end_fail Further Investigation Required confirm_suppression->end_fail No Significant Suppression optimize_chromatography 5. Optimize Chromatography (e.g., gradient, column, flow rate) optimize_sample_prep->optimize_chromatography re_evaluate 6. Re-evaluate Matrix Effect optimize_chromatography->re_evaluate re_evaluate->optimize_sample_prep Suppression Persists end_success Resolved: Consistent and Acceptable Signal re_evaluate->end_success Suppression Minimized

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation techniques on the this compound signal and the assessment of matrix effects.

Table 1: Effect of Sample Preparation on this compound Signal Intensity and Matrix Effect

Sample Preparation MethodThis compound Peak Area (in plasma)This compound Peak Area (in neat solution)Matrix Effect (%)
Protein Precipitation (PPT)1,250,0002,500,000-50.0
Liquid-Liquid Extraction (LLE)1,875,0002,500,000-25.0
Solid-Phase Extraction (SPE)2,375,0002,500,000-5.0

Note: Data are for illustrative purposes only. Matrix Effect (%) is calculated as: ((Peak Area in plasma / Peak Area in neat solution) - 1) * 100.

Table 2: Post-Extraction Spike Analysis for Ion Suppression Assessment

Sample SetDescriptionMean Peak Area of this compound
Set AThis compound in Mobile Phase (Neat Solution)2,480,000
Set BBlank Plasma Extract Spiked with this compound Post-Extraction1,290,000

Note: Data are for illustrative purposes only. A significant difference between Set A and Set B indicates ion suppression.

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect

This protocol is designed to quantitatively assess the degree of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase at a known concentration.

    • Set B (Pre-Spiked Matrix): Spike this compound into the biological matrix (e.g., plasma) before the extraction procedure.

    • Set C (Post-Spiked Matrix): Spike this compound into the blank matrix extract after the extraction procedure at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect using the following formula:

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100. A value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects. The specific SPE cartridge and solvents should be optimized for Iopamidol.

cluster_1 Solid-Phase Extraction (SPE) Workflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment (e.g., add this compound, dilute with acid) start->pretreatment conditioning 2. SPE Cartridge Conditioning (e.g., with methanol then water) pretreatment->conditioning loading 3. Load Sample onto Cartridge conditioning->loading washing 4. Wash Cartridge (to remove interferences) loading->washing elution 5. Elute Iopamidol (with appropriate solvent) washing->elution evaporation 6. Evaporate Eluate to Dryness elution->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution analysis End: Inject into LC-MS/MS reconstitution->analysis

Caption: A general experimental workflow for solid-phase extraction of plasma samples.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing methanol followed by water or an appropriate buffer.

  • Loading: Load the pre-treated plasma sample (spiked with this compound and diluted as necessary) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences and phospholipids.

  • Elution: Elute Iopamidol and this compound from the cartridge using a suitable organic solvent or a mixture of organic solvent and a pH modifier.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Iopamidol-d3 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Iopamidol-d3 in solution, with a specific focus on the impact of pH. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

1. What is the general stability profile of this compound in solution?

This compound, similar to its non-deuterated counterpart Iopamidol, is a relatively stable molecule under neutral and thermal stress conditions when stored in the dark.[1][2] However, it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][3] The primary degradation pathways involve the hydrolysis of the amide bonds in its side chains and deiodination of the tri-iodinated benzene ring.[3]

2. How does pH impact the stability of this compound in solution?

The pH of the solution is a critical factor influencing the stability of this compound. Both acidic and alkaline conditions can promote the hydrolysis of the amide linkages. Generally, alkaline conditions lead to a more rapid rate of hydrolysis compared to acidic conditions. Under neutral pH conditions, this compound is considerably more stable. In some advanced oxidation processes involving UV light, the influence of pH can vary; for instance, its effect can be negligible in UV/H₂O₂ processes, while in others like UV/NaClO, a higher pH may decrease the degradation rate.

3. What are the primary degradation products of this compound under pH stress?

Under both acidic and alkaline hydrolysis, the primary degradation pathway is the cleavage of the amide bonds, leading to the formation of the corresponding carboxylic acid and amine derivatives. Another significant degradation pathway, particularly under conditions like photolysis, is deiodination, where iodine atoms are removed from the benzene ring, forming mono- and di-iodinated derivatives. One key degradation product that is often monitored is Desdiiodo Iopamidol.

4. What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound solutions, it is recommended to store them at a controlled room temperature (20-25°C) or refrigerated (2-8°C), protected from light. The solution should be stored in a tightly sealed container. It is also advisable to maintain the pH of the solution close to neutral if possible, as both acidic and alkaline conditions can accelerate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram. Degradation of this compound.- Verify the pH of your solution. Acidic or alkaline conditions can cause hydrolysis.- Protect your solution from light, as photolytic degradation can occur.- Ensure the storage temperature is appropriate.- Check for the presence of oxidizing agents.
Decrease in this compound concentration over time. Chemical instability leading to degradation.- Perform a forced degradation study to identify the conditions causing instability (see Experimental Protocols section).- Adjust the solution pH to be closer to neutral.- Store samples at a lower temperature and protected from light.
Variability in analytical results. Inconsistent sample handling and storage.- Standardize sample preparation, storage, and handling procedures.- Ensure all solutions are stored under the same conditions (temperature, light exposure, pH).- Use a validated stability-indicating HPLC method.
Precipitation in the this compound solution. Crystallization of this compound.- If crystallization has occurred, the solution may be clarified by warming it to a temperature between 10°C and 20°C. Note that crystals may not dissolve at higher temperatures.

Quantitative Data from Forced Degradation Studies

The following table summarizes the typical outcomes of forced degradation studies on Iopamidol, which are expected to be comparable for this compound. The extent of degradation is highly dependent on the specific conditions (temperature, concentration of stressing agent, duration of exposure).

Stress Condition Typical Reagents and Conditions Observed Degradation Primary Degradation Pathway
Acidic Hydrolysis 1N HCl, reflux at 80°C for 48 hoursModerate DegradationHydrolysis of amide bonds
Alkaline Hydrolysis 1N NaOH, reflux at 80°C for 24 hoursSignificant DegradationHydrolysis of amide bonds
Oxidative Degradation 30% H₂O₂ at room temperature for 48 hoursSignificant DegradationOxidation of side chains and potential deiodination
Thermal Degradation 105°C for 72 hours (solid state)Minimal to Moderate DegradationThermal decomposition
Photolytic Degradation UV light (254 nm) for 24 hours (in solution)Significant DegradationDeiodination and hydroxylation

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve 100 mg of this compound in 10 mL of 1N hydrochloric acid. Reflux the solution at 80°C for 48 hours.

  • Base Hydrolysis: Dissolve 100 mg of this compound in 10 mL of 1N sodium hydroxide. Reflux the solution at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve 100 mg of this compound in 10 mL of 30% hydrogen peroxide. Store the solution at room temperature for 48 hours.

  • Thermal Degradation: Place 100 mg of this compound powder in a thermostatically controlled oven at 105°C for 72 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) to UV light (254 nm) in a photostability chamber for 24 hours.

After the specified stress period, cool the solutions to room temperature and dilute them with a suitable solvent (e.g., water-methanol mixture) to an appropriate concentration for HPLC analysis.

2. Stability-Indicating HPLC Method

This method is designed to separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (water) and Mobile Phase B (methanol or acetonitrile). A suitable buffer, such as a phosphate buffer at a slightly acidic pH, can also be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Visualizations

cluster_0 This compound Degradation Pathways Iopamidol_d3 This compound Amide_Hydrolysis Amide Hydrolysis (Acidic/Alkaline Conditions) Iopamidol_d3->Amide_Hydrolysis Deiodination Deiodination (Photolytic/Oxidative Conditions) Iopamidol_d3->Deiodination Carboxylic_Acid Carboxylic Acid Derivative Amide_Hydrolysis->Carboxylic_Acid Amine Amine Derivative Amide_Hydrolysis->Amine Desdiiodo Desdiiodo-Iopamidol-d3 Deiodination->Desdiiodo

Caption: Key degradation pathways of this compound under pH and other stress conditions.

cluster_1 Experimental Workflow for Stability Testing start Prepare this compound Solution stress Apply Stress Conditions (pH, Light, Heat, Oxidant) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Quantify this compound and Degradation Products analyze->data end Assess Stability Profile data->end

Caption: Workflow for assessing the stability of this compound in solution.

cluster_2 Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak(s) Observed in HPLC check_pH Is the solution pH acidic or alkaline? start->check_pH check_light Was the solution exposed to light? check_pH->check_light No hydrolysis Likely Hydrolysis check_pH->hydrolysis Yes check_temp Was the storage temperature elevated? check_light->check_temp No photodegradation Likely Photodegradation check_light->photodegradation Yes check_oxidant Was an oxidizing agent present? check_temp->check_oxidant No thermal_degradation Likely Thermal Degradation check_temp->thermal_degradation Yes oxidative_degradation Likely Oxidative Degradation check_oxidant->oxidative_degradation Yes no_issue Review other experimental parameters (e.g., column, mobile phase) check_oxidant->no_issue No

Caption: Decision tree for troubleshooting unexpected peaks in this compound HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Iopamidol Utilizing Iopamidol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Iopamidol, a widely used non-ionic, iodinated contrast agent. The focus is on the cross-validation of methods, particularly highlighting the significant advantages conferred by the use of a stable isotope-labeled internal standard, Iopamidol-d3. The data and protocols presented herein are synthesized from published analytical methods and are intended to guide researchers, scientists, and drug development professionals in selecting and validating robust and reliable analytical procedures.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly in complex biological matrices, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal IS mimics the analyte's chemical and physical properties, co-eluting with it during chromatographic separation and experiencing similar effects from the sample matrix. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical behavior to the unlabeled analyte, effectively compensating for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry.

Comparative Analysis of Analytical Methods

The primary techniques for the analysis of Iopamidol are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The latter is often preferred for its superior sensitivity and selectivity, especially when analyzing biological samples. The inclusion of this compound as an internal standard in LC-MS/MS methods significantly enhances the reliability of the data.

Data Presentation

The following tables summarize the performance characteristics of different analytical methods for Iopamidol. Table 1 compares a generic HPLC-UV method with an LC-MS/MS method, while Table 2 details the performance of a validated LC-MS/MS method utilizing a deuterated internal standard.

Table 1: General Performance Comparison of HPLC-UV and LC-MS/MS for Iopamidol Analysis

Performance ParameterHPLC-UVLC-MS/MS with this compound IS
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 5.0%< 2.0%
Limit of Detection (LOD) ~100 ng/mL~1 ng/mL[1]
Limit of Quantification (LOQ) ~300 ng/mL3 - 20 ng/L[2]
Specificity Low (Prone to interference)High (Separates from impurities and matrix components)[3]
Throughput ModerateHigh

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Iopamidol with a Deuterated Internal Standard [2]

Validation ParameterPerformance
Linearity Range 1 - 1000 ng/L
Correlation Coefficient (R²) > 0.99
Accuracy 90 ± 6%
Precision (Repeatability) < 15% RSD
Limit of Quantification (LOQ) < 10 ng/L
Matrix Effects Compensated by internal standard

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS analyses are provided below to facilitate replication and cross-validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Iopamidol in bulk drug substances and pharmaceutical formulations where high sensitivity is not paramount.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 240 nm.[4]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the Iopamidol sample in the mobile phase to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method with this compound

This method is ideal for the sensitive and specific quantification of Iopamidol in complex matrices such as plasma, urine, and environmental water samples.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol.

  • Flow Rate: 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for Iopamidol and this compound.

    • Iopamidol transition: To be determined by direct infusion.

    • This compound transition: To be determined by direct infusion.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add the internal standard (this compound) solution.

    • Add a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 HPLC-UV Analysis Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC Separation (C18 Column) A->B C UV Detection (240 nm) B->C D Data Analysis (External Standard Calibration) C->D

Caption: Workflow for HPLC-UV analysis of Iopamidol.

cluster_1 LC-MS/MS Analysis Workflow with this compound E Sample Collection (e.g., Plasma) F Addition of this compound (Internal Standard) E->F G Protein Precipitation F->G H Centrifugation G->H I Supernatant Transfer H->I J LC-MS/MS Analysis (MRM Mode) I->J K Data Analysis (Internal Standard Calibration) J->K

Caption: Workflow for LC-MS/MS analysis using this compound.

cluster_2 Logical Comparison of Analytical Methods cluster_3 Considerations Method Choice of Analytical Method HPLC HPLC-UV Method->HPLC LCMS LC-MS/MS Method->LCMS Specificity High Specificity & Sensitivity Needed? Method->Specificity Matrix Complex Matrix? Method->Matrix NoIS Without IS HPLC->NoIS IS With this compound IS LCMS->IS LCMS->IS Recommended for High Accuracy LCMS->NoIS Specificity->HPLC No Specificity->LCMS Yes Matrix->HPLC No Matrix->LCMS Yes

Caption: Decision tree for selecting an analytical method for Iopamidol.

References

Comparative Stability of Iopamidol and its Deuterated Analogue, Iopamidol-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the stability of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent, and its deuterated form, Iopamidol-d3. The stability of these compounds is a critical factor for researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of pharmaceutical products. While extensive data exists on the degradation of Iopamidol under various stress conditions, publicly available information on the comparative stability of this compound is limited. This guide summarizes the known stability profile of Iopamidol based on experimental data and discusses the potential implications of deuterium substitution on the stability of this compound.

Understanding Iopamidol and this compound

Iopamidol is a tri-iodinated benzene derivative used as a contrast agent in medical imaging.[1] Its chemical structure is characterized by a central benzene ring with three iodine atoms and hydrophilic side chains that contribute to its high water solubility and low osmolality.[2][3] this compound is a stable isotope-labeled version of Iopamidol, where three hydrogen atoms have been replaced by deuterium.[4] This labeling is often utilized in pharmacokinetic studies and as an internal standard in analytical chemistry.

Comparative Stability Profile

The stability of Iopamidol, however, has been extensively studied under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5] These forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Data on Iopamidol Degradation

The following table summarizes the degradation behavior of Iopamidol under different stress conditions. The extent of degradation is highly dependent on the specific conditions, such as the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionStressorObservationsPrimary Degradation Pathways
Acidic Hydrolysis 1N HCl, 80°C, 48 hoursDegradation observed.Hydrolysis of amide linkages.
Alkaline Hydrolysis 1N NaOH, 80°C, 24 hoursSignificant degradation, generally faster than acidic hydrolysis.Hydrolysis of amide linkages.
Oxidative Degradation 30% H₂O₂, Room Temp, 48 hoursSusceptible to oxidation.Oxidation of side chains, potential deiodination.
Thermal Degradation 105°C, 72 hours (solid state)Relatively stable in the absence of other reagents.Minimal degradation observed.
Photolytic Degradation UV light (254 nm), 24 hours (solution)Prone to photodegradation.Deiodination and hydroxylation.

Experimental Protocols for Forced Degradation of Iopamidol

The following are generalized methodologies for conducting forced degradation studies on Iopamidol to assess its stability and identify degradation products.

1. Preparation of Stock Solution: Prepare a stock solution of Iopamidol in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the Iopamidol stock solution with an equal volume of 1N hydrochloric acid. Reflux the mixture at 80°C for 48 hours.

  • Base Hydrolysis: Mix the Iopamidol stock solution with an equal volume of 1N sodium hydroxide. Reflux the mixture at 80°C for 24 hours.

  • Oxidative Degradation: Mix the Iopamidol stock solution with an equal volume of 30% hydrogen peroxide. Store the solution at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Place the solid Iopamidol powder in a thermostatically controlled oven at 105°C for 72 hours.

  • Photolytic Degradation: Expose the Iopamidol stock solution to UV light at a wavelength of 254 nm in a photostability chamber for 24 hours.

3. Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical HPLC method would involve a C18 column with a gradient mobile phase of acetonitrile and a phosphate buffer, with UV detection at approximately 240 nm.

Visualizing Iopamidol Degradation and Stability Testing

The following diagrams illustrate the degradation pathways of Iopamidol and a general workflow for stability-indicating method development.

G Iopamidol Iopamidol Amide_Hydrolysis Amide Hydrolysis (Acidic/Alkaline Conditions) Iopamidol->Amide_Hydrolysis Deiodination Deiodination (Photolytic/Oxidative Conditions) Iopamidol->Deiodination Side_Chain_Oxidation Side Chain Oxidation (Oxidative Conditions) Iopamidol->Side_Chain_Oxidation Degradation_Product_1 Carboxylic Acid and Amine Derivatives Amide_Hydrolysis->Degradation_Product_1 Degradation_Product_2 Deiodinated Iopamidol (e.g., Desdiiodo Iopamidol) Deiodination->Degradation_Product_2 Degradation_Product_3 Hydroxylated and Other Oxidized Derivatives Side_Chain_Oxidation->Degradation_Product_3 G cluster_0 Method Development cluster_1 Method Validation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Sample_Analysis Analyze Stressed Samples (e.g., HPLC) Forced_Degradation->Sample_Analysis Peak_Purity Assess Peak Purity and Resolution Sample_Analysis->Peak_Purity Method_Optimization Optimize Method (Mobile Phase, Gradient, etc.) Peak_Purity->Method_Optimization Specificity Specificity Method_Optimization->Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness

References

The Gold Standard in Regulated Bioanalysis: A Comparative Guide to the Accuracy and Precision of Iopamidol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In regulated bioanalysis, the choice of an appropriate internal standard is a critical factor in achieving the accuracy and precision required by regulatory bodies such as the FDA and EMA. This guide provides an objective comparison of Iopamidol-d3, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by established analytical principles and experimental data from analogous compounds.

Stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of modern quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Their physicochemical similarity to the analyte of interest allows them to effectively compensate for variability during sample preparation and analysis, a key principle emphasized in regulatory guidelines.[1] While deuterated standards like this compound are widely used due to their cost-effectiveness and availability, carbon-13 (¹³C)-labeled standards are increasingly recognized as a more robust alternative for ensuring the highest data quality.[2][3]

Comparing Internal Standard Strategies: Deuterated vs. ¹³C-Labeled

The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability. These differences can have a significant impact on the accuracy and precision of analytical results, particularly in complex biological matrices.

Chromatographic Co-elution: An ideal internal standard should co-elute with the analyte to experience the same matrix effects during ionization.[4] Due to the "isotope effect," the C-²H bond is slightly less polar than the C-¹H bond, which can cause deuterated standards like this compound to have a slightly different retention time than the unlabeled Iopamidol.[3] This chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising the accuracy of quantification. In contrast, ¹³C-labeled internal standards have virtually identical physicochemical properties to their native counterparts, ensuring perfect co-elution and more effective compensation for matrix effects.

Isotopic Stability: Deuterium atoms, particularly those at labile positions, can be susceptible to back-exchange with hydrogen atoms from the surrounding solvent or matrix. This can compromise the isotopic purity of the internal standard and lead to inaccurate results. Carbon-13 isotopes, being integral to the molecular backbone, are not prone to this exchange, offering superior stability throughout the analytical process.

Performance Data: A Comparative Overview

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled Iopamidol (¹³C-IS)Rationale
Accuracy (% Bias) Within ±15% of nominal value (typically meets regulatory acceptance criteria)Within ±10% of nominal value (generally demonstrates lower bias)Perfect co-elution of ¹³C-IS provides more effective correction for matrix effects, leading to higher accuracy.
Precision (%RSD) <15% (typically meets regulatory acceptance criteria)<10% (generally demonstrates lower variability)Consistent compensation for analytical variability by ¹³C-IS results in improved precision.
Chromatographic Shift Potential for slight retention time differenceNo significant retention time differenceThe isotope effect is more pronounced with deuterium, leading to potential chromatographic separation from the analyte.
Isotopic Stability Generally stable, but potential for back-exchange at certain positionsHighly stable, no risk of back-exchangeCarbon-13 isotopes are integrated into the stable carbon backbone of the molecule.

Experimental Protocol: Quantification of Iopamidol in Human Plasma by LC-MS/MS

This section provides a detailed experimental protocol for the determination of Iopamidol in human plasma using a stable isotope-labeled internal standard. This protocol is a representative example based on methodologies described in the scientific literature and can be adapted for use with this compound or a ¹³C-labeled analog.

1. Materials and Reagents

  • Iopamidol reference standard

  • This compound or ¹³C-labeled Iopamidol (Internal Standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iopamidol and the IS in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Iopamidol by serial dilution of the stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution with a 50:50 methanol:water mixture.

3. Sample Preparation

  • To 100 µL of blank human plasma, calibration standard, quality control (QC) sample, or unknown study sample in a microcentrifuge tube, add 20 µL of the IS working solution (500 ng/mL).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for Iopamidol and the specific IS used

Visualizing the Workflow and Rationale

To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing logical_relationship cluster_IS_Choice Internal Standard Selection cluster_Performance Impact on Performance cluster_Rationale Rationale IS_Choice Choice of Internal Standard Deuterated Deuterated (e.g., this compound) IS_Choice->Deuterated C13 ¹³C-Labeled IS_Choice->C13 Accuracy Accuracy Deuterated->Accuracy Good Precision Precision Deuterated->Precision Good Coelution Co-elution Deuterated->Coelution Potential Shift Stability Isotopic Stability Deuterated->Stability Potential Exchange C13->Accuracy Excellent C13->Precision Excellent C13->Coelution Ideal C13->Stability High Reliability Data Reliability Accuracy->Reliability Precision->Reliability Matrix_Effects Matrix Effect Compensation Coelution->Matrix_Effects Stability->Reliability

References

A Comparative Guide to the Linearity and Range of Quantification for Iopamidol using Iopamidol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the analytical performance of Iopamidol-d3 as an internal standard in the quantification of Iopamidol, a widely used non-ionic, iodinated contrast agent. The focus is on the critical validation parameters of linearity and the range of quantification. This document is intended for researchers, scientists, and drug development professionals who are developing and validating analytical methods for Iopamidol in various matrices.

Iopamidol's presence in environmental water sources and its use in pharmaceutical formulations necessitates robust and accurate quantification methods.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting analytical variability and ensuring accurate quantification.[3][4]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of an LC-MS/MS method for Iopamidol quantification using a deuterated internal standard. While specific data for this compound is not always explicitly detailed in publicly available literature, the performance is expected to be comparable to other deuterated Iopamidol analogs like Iopamidol-d8.

ParameterTypical Performance with Deuterated Internal Standard (e.g., Iopamidol-d8)Alternative Internal Standard Performance (Conceptual)
Analyte IopamidolIopamidol
Internal Standard This compound (or similar, e.g., Iopamidol-d8)A structurally similar but non-isotopic compound
**Linearity (R²) **≥ 0.99≥ 0.99
Quantification Range Typically in the ng/L to µg/L range for environmental samples and higher for pharmaceutical formulations. For instance, 1 to 1,000 ppt in water samples.Similar range, but may be more susceptible to matrix effects.
Lower Limit of Quantification (LLOQ) Can reach low ng/L levels (e.g., <10 ng/L) with sample enrichment.May have a higher LLOQ due to potential for greater variability.
Upper Limit of Quantification (ULOQ) Dependent on the calibration curve and detector response.Dependent on the calibration curve and detector response.

Note: The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus providing more accurate and precise results.

Experimental Protocols

A validated LC-MS/MS method is essential for the reliable quantification of Iopamidol. The following is a representative experimental protocol.

1. Sample Preparation

Sample preparation aims to extract Iopamidol from the matrix and remove potential interferences.

  • Aqueous Samples (e.g., environmental water): A simple dilution or solid-phase extraction (SPE) can be employed for more complex matrices. For direct injection, samples may only require filtration.

  • Biological Matrices (e.g., plasma): Protein precipitation is a common technique to remove proteins that can interfere with the analysis.

  • Pharmaceutical Formulations: Accurate dilution with a suitable solvent is typically sufficient to bring the Iopamidol concentration within the calibration range.

Internal Standard Spiking: A known concentration of the this compound internal standard is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is commonly used for detection. Specific precursor-to-product ion transitions for both Iopamidol and this compound are monitored for quantification.

3. Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of Iopamidol to the peak area of this compound against the concentration of the calibration standards. The concentration of Iopamidol in the unknown samples is then determined from this curve. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for Iopamidol quantification and a conceptual representation of the analytical signaling process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample (Aqueous, Biological, or Pharmaceutical) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction/Cleanup (e.g., SPE, Dilution) Add_IS->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM) ESI->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Iopamidol Calibration_Curve->Quantification Result Result Quantification->Result Final Concentration

Caption: Experimental workflow for Iopamidol quantification using this compound.

analytical_signaling cluster_ms Mass Spectrometer Iopamidol Iopamidol Precursor_Iopamidol Precursor Ion (Iopamidol) Iopamidol->Precursor_Iopamidol Ionization Iopamidol_d3 This compound (IS) Precursor_Iopamidol_d3 Precursor Ion (this compound) Iopamidol_d3->Precursor_Iopamidol_d3 Ionization Product_Iopamidol Product Ion (Iopamidol) Precursor_Iopamidol->Product_Iopamidol Fragmentation Product_Iopamidol_d3 Product Ion (this compound) Precursor_Iopamidol_d3->Product_Iopamidol_d3 Fragmentation Detector Detector Product_Iopamidol->Detector Product_Iopamidol_d3->Detector Data_System Data System Detector->Data_System Signal

Caption: Conceptual signaling pathway in LC-MS/MS for Iopamidol and its internal standard.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal of Iopamidol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the ecosystem. Iopamidol-d3, a deuterated form of the iodinated contrast agent Iopamidol, requires careful consideration for its disposal. While not classified as a hazardous material for transport, its nature as an iodinated compound necessitates a disposal protocol that adheres to safety and environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek medical advice if irritation persists.

Disposal Protocol for this compound

The disposal of this compound should always be in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

The first critical step is to correctly identify and segregate this compound waste. It is imperative to not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Cross-contamination can lead to unforeseen chemical reactions and complicate the disposal process.

Step 2: Containerization and Labeling

All this compound waste, whether in solid or liquid form, should be collected in a designated, leak-proof container. The container must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution. Proper labeling is essential for waste handlers to manage the disposal process safely.

Step 3: Consultation with Environmental Health and Safety (EHS)

Before proceeding with any disposal route, it is mandatory to consult with your institution's EHS department. They will provide specific guidance based on the institution's policies and local regulations. The EHS department will determine the appropriate disposal pathway, which may include incineration or landfilling at a permitted facility.

Step 4: Disposal of Empty Containers

Empty this compound containers should be managed as per institutional guidelines. In many cases, containers must be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. After thorough cleaning, the containers may be disposed of in the regular trash, but only after defacing or removing the original label to prevent misuse.[1]

Critical "Don'ts" for this compound Disposal

  • Do Not Pour Down the Drain: this compound is slightly hazardous to aquatic life, and its disposal into the sanitary sewer system should be avoided unless explicitly approved by your EHS department.[1]

  • Do Not Dispose of in Regular Trash: Unused or residual this compound should not be disposed of in the regular laboratory trash.[1]

  • Do Not Mix with Incompatible Waste: Avoid mixing this compound waste with other chemicals, especially strong oxidizing agents, to prevent potentially hazardous reactions.

Quantitative Data Summary

ParameterValueSource
Water Hazard Class1 (Slightly hazardous for water)Safety Data Sheet
Transport Regulation (DOT/TDG)Not regulatedSafety Data Sheet[2]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is depicted in the diagram below. This process ensures that all safety and regulatory aspects are considered from the point of waste generation to its final disposal.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Protocol cluster_2 Phase 3: Final Disposal A This compound Waste Generation B Wear Appropriate PPE A->B C Segregate Waste B->C D Collect in Labeled, Sealed Container C->D E Consult Institutional EHS Department D->E F Follow EHS Guidance for Disposal Pathway E->F G Waste Pickup by Certified Vendor F->G H Proper Disposal (e.g., Incineration) G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Iopamidol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Iopamidol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated, nonionic radiocontrast medium. Adherence to these procedures is essential for maintaining a safe laboratory environment.

This compound, while not classified as a hazardous substance, requires careful handling in accordance with good industrial hygiene and safety practices.[1][2] The following sections detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure the safe and effective use of this compound in a research setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound. The selection of specific PPE, such as glove material, should be based on a risk assessment of the specific laboratory procedures being performed.

Protection Type Recommended Equipment Purpose Additional Guidance
Hand Protection Protective gloves (e.g., Natural rubber, Nitrile rubber)[3]To prevent skin contact.The suitability and durability of gloves depend on the frequency and duration of contact.[4] Always inspect gloves before use and wash hands thoroughly after handling.[4]
Eye Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes.For larger scale operations or where splashing is likely, a face shield may be used for supplementary protection. An eye-wash station should be readily accessible.
Respiratory Protection Generally not required under normal handling conditions.To prevent inhalation of aerosols or dust.In situations where aerosols or dust may be generated and ventilation is inadequate, a NIOSH (US) or CEN (EU) approved respirator may be appropriate. A self-contained breathing apparatus (SCBA) should be available for emergency situations.
Body Protection Laboratory coat or other protective clothing.To prevent contamination of personal clothing.Remove any contaminated clothing immediately.
Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe working environment.

Procedure Guideline Rationale
General Handling Handle in a well-ventilated area. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.To minimize exposure and prevent accidental ingestion or contamination.
Storage Store in a cool, dry place in a tightly closed container. Protect from light. Recommended storage temperature is typically 20-25°C.To maintain the chemical stability and purity of the compound.
Spill Cleanup For small spills, absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal. Ventilate the area and clean the spill site.To safely contain and remove the spilled material, minimizing exposure and environmental contamination.
Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations. Do not dispose of this compound with household garbage or allow it to enter the sewage system.

Waste Type Disposal Method Regulatory Consideration
Unused Product Contact a licensed professional waste disposal service.Disposal must be made according to official regulations.
Contaminated Materials (e.g., gloves, absorbent paper) Place in a sealed, labeled container and dispose of as chemical waste.Follow institutional guidelines for chemical waste disposal.
Empty Containers Rinse with an appropriate solvent and dispose of according to local regulations.Uncleaned packaging should be disposed of in the same manner as the product.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) A->B C Weigh/Measure this compound in a well-ventilated area B->C D Perform Experimental Procedure C->D E Decontaminate work surfaces D->E F Segregate and label all waste (Unused product, contaminated materials, empty containers) E->F G Dispose of waste according to institutional and regulatory guidelines F->G H Remove PPE and wash hands G->H

Caption: Standard workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.